molecular formula C16H20N6O2 B11256129 N-(3,4-dimethylphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

N-(3,4-dimethylphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B11256129
M. Wt: 328.37 g/mol
InChI Key: ATWGSMPLIIMOSN-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a pyrrolidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-DIMETHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of the pyrrolidine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction pathways can also play a significant role in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Halogenated Compounds: Formed through halogenation reactions.

    Alkylated Compounds: Formed through alkylation reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

  • N4-(2,4-DIMETHYLPHENYL)-N6-(3,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Comparison: Compared to similar compounds, N4-(3,4-DIMETHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrimidine ring with the pyrrolidine and dimethylphenyl groups also contributes to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O2/c1-10-5-6-12(9-11(10)2)18-15-13(22(23)24)14(17)19-16(20-15)21-7-3-4-8-21/h5-6,9H,3-4,7-8H2,1-2H3,(H3,17,18,19,20)

InChI Key

ATWGSMPLIIMOSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3)C

Origin of Product

United States

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